molecular formula C14H18IN3 B107674 Iomethin CAS No. 17127-81-0

Iomethin

Cat. No. B107674
CAS RN: 17127-81-0
M. Wt: 355.22 g/mol
InChI Key: XKUMTLINEKGTOG-UHFFFAOYSA-N
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Description

Iomethin is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of thiazolium salts. Iomethin has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Iomethin has been studied for its potential applications in various fields of scientific research. In the field of medicine, iomethin has been studied for its potential use as an anticancer agent. Studies have shown that iomethin can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. In the field of agriculture, iomethin has been studied for its potential use as a herbicide. Studies have shown that iomethin can inhibit the growth of weeds, making it a promising candidate for the development of new herbicides. In the field of environmental science, iomethin has been studied for its potential use as a pollutant remediation agent. Studies have shown that iomethin can degrade pollutants, making it a promising candidate for the development of new environmental remediation technologies.

Mechanism Of Action

The mechanism of action of iomethin is not fully understood. However, studies have shown that iomethin can induce apoptosis in cancer cells by activating the caspase pathway. Iomethin can also inhibit the growth of weeds by inhibiting the activity of key enzymes involved in the biosynthesis of essential plant hormones. In environmental remediation, iomethin can degrade pollutants by generating reactive oxygen species.

Biochemical And Physiological Effects

Studies have shown that iomethin can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. However, the biochemical and physiological effects of iomethin on humans and animals are not fully understood. Further studies are needed to determine the safety and toxicity of iomethin.

Advantages And Limitations For Lab Experiments

One of the advantages of using iomethin in lab experiments is its versatility. Iomethin can be used in a variety of experiments, including cell culture assays, animal studies, and environmental remediation studies. However, one of the limitations of using iomethin in lab experiments is its toxicity. Iomethin can be toxic to humans and animals, and caution should be taken when handling iomethin in the lab.

Future Directions

There are several future directions for research on iomethin. One area of research is the development of new cancer therapies based on iomethin. Another area of research is the development of new herbicides based on iomethin. Additionally, research on the safety and toxicity of iomethin in humans and animals is needed. Finally, research on the environmental impact of iomethin is needed to determine its potential as a pollutant remediation agent.
Conclusion:
In conclusion, iomethin is a synthetic molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, agriculture, and environmental science. The synthesis method of iomethin involves the reaction of thioamide with methyl iodide. The mechanism of action of iomethin is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. Iomethin has advantages and limitations for lab experiments, and further research is needed to determine its safety and toxicity in humans and animals. Finally, there are several future directions for research on iomethin, including the development of new cancer therapies, herbicides, and environmental remediation technologies.

Synthesis Methods

Iomethin can be synthesized using a variety of methods, including the reaction of thioamide with methyl iodide, the reaction of 2-aminothiazole with methyl iodide, and the reaction of 2-aminothiazole with dimethyl sulfate. The most commonly used method for the synthesis of iomethin is the reaction of thioamide with methyl iodide. This method involves the reaction of thioamide with methyl iodide in the presence of a base, such as potassium carbonate, to yield iomethin.

properties

CAS RN

17127-81-0

Product Name

Iomethin

Molecular Formula

C14H18IN3

Molecular Weight

355.22 g/mol

IUPAC Name

N-(7-iodoquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)

InChI Key

XKUMTLINEKGTOG-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I

Canonical SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I

Other CAS RN

17127-81-0

synonyms

4-(3-dimethylaminopropylamino)-7-iodoquinoline
iomethin
NM-113

Origin of Product

United States

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